

2,6-Dichloro-4-methylphenylboronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

| | |
|----------------|---|
| Compound Name: | 2,6-Dichloro-4-methylphenylboronic acid |
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An In-Depth Technical Guide to **2,6-Dichloro-4-methylphenylboronic acid**: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern synthetic chemistry, arylboronic acids are indispensable reagents, primarily for their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among the vast array of available boronic acids, those with specific substitution patterns offer unique advantages for constructing complex molecular architectures. **2,6-Dichloro-4-methylphenylboronic acid** is a specialized building block whose utility is defined by the steric and electronic properties imparted by its ortho-dichloro substituents. These groups provide significant steric hindrance around the boronic acid moiety, which can be strategically exploited to control reactivity, enhance product stability, and influence the final conformation of biaryl products. This guide offers a comprehensive overview of **2,6-Dichloro-4-methylphenylboronic acid** for researchers, chemists, and drug development professionals, detailing its core physicochemical properties, a validated synthetic protocol, and its strategic application in carbon-carbon bond formation.

Physicochemical and Structural Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. **2,6-Dichloro-4-methylphenylboronic acid** is a white to off-white solid at room temperature. Its key identifiers and properties are summarized below.

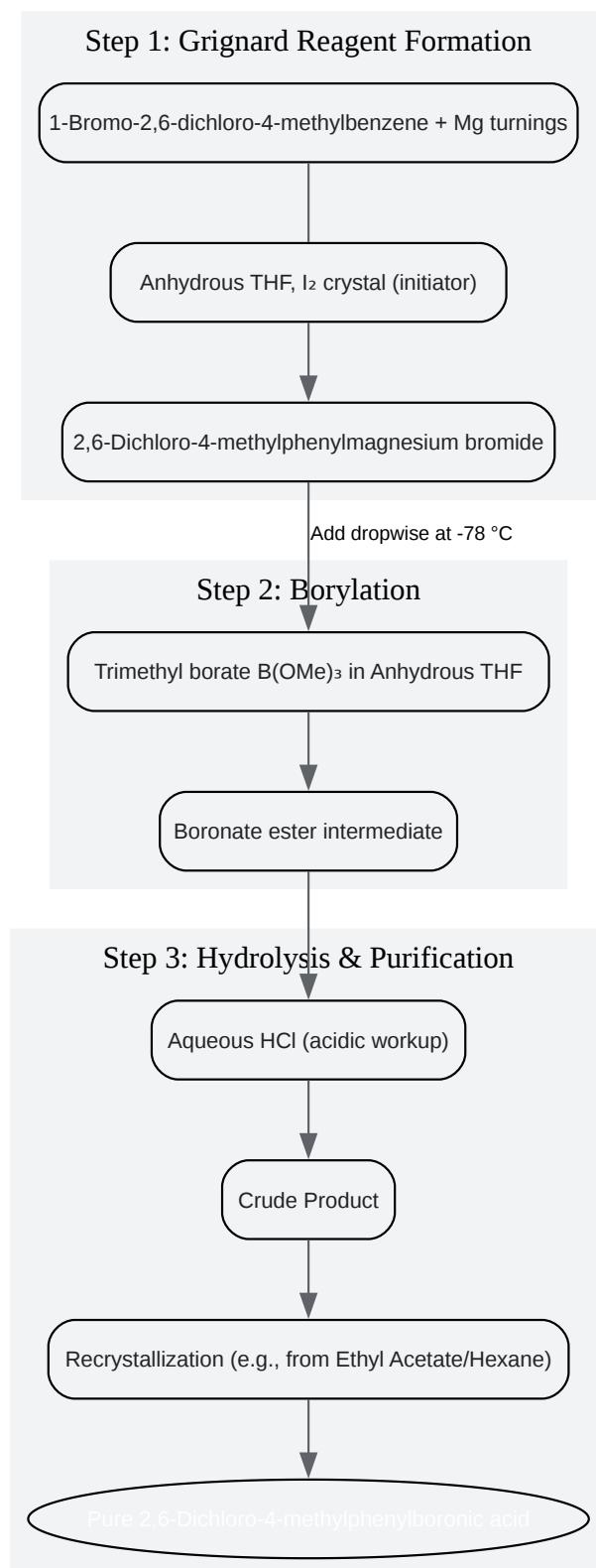
| Property | Value | Source(s) |
|-------------------|---|---|
| Molecular Formula | C ₇ H ₇ BCl ₂ O ₂ | [1] |
| Molecular Weight | 204.84 g/mol | [2] |
| CAS Number | 1451391-51-7 | [2] [3] |
| Appearance | White to off-white powder/solid | N/A |
| Purity | Typically ≥98% | [2] |

The molecular weight of 204.84 g/mol is a critical parameter for all stoichiometric calculations in reaction planning.[\[2\]](#) The CAS number, 1451391-51-7, serves as a universal identifier for this specific chemical substance across databases and supplier catalogs.[\[3\]](#)[\[4\]](#)

Synthesis of 2,6-Dichloro-4-methylphenylboronic acid

The synthesis of arylboronic acids is a well-established process in organic chemistry, most commonly proceeding via the formation of an organometallic intermediate followed by quenching with a boron electrophile. The following protocol describes a reliable method adapted from standard procedures for preparing sterically hindered boronic acids.[\[5\]](#)

Synthetic Workflow Diagram



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Caption: Synthetic workflow for **2,6-dichloro-4-methylphenylboronic acid**.

Detailed Experimental Protocol

Materials:

- 1-Bromo-2,6-dichloro-4-methylbenzene
- Magnesium turnings
- Iodine (a single crystal)
- Trimethyl borate
- Anhydrous Tetrahydrofuran (THF)
- Hydrochloric Acid (HCl), 2M aqueous solution
- Ethyl acetate, Hexane (for recrystallization)
- Anhydrous Magnesium Sulfate

Procedure:

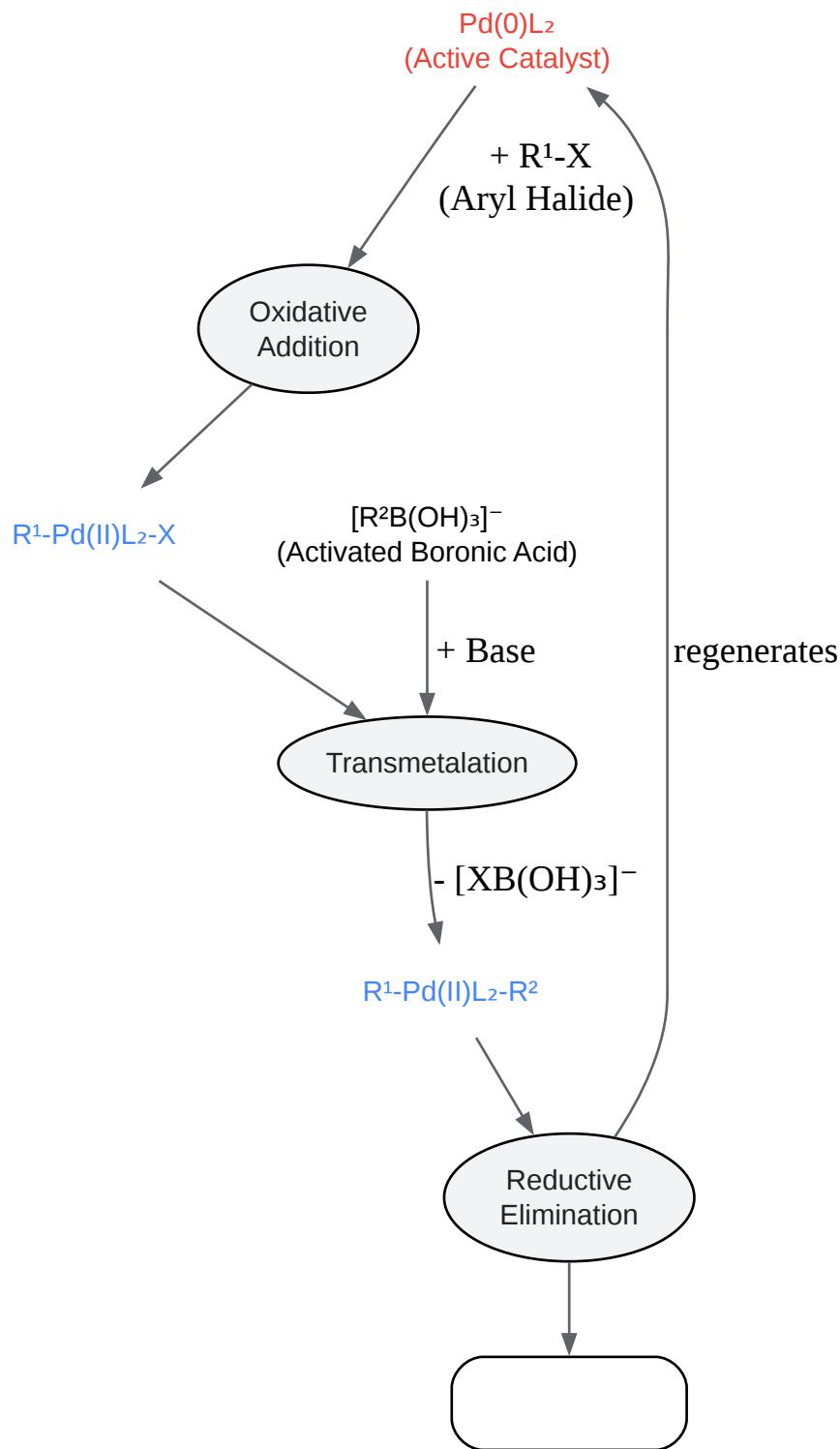
- Grignard Reagent Formation:
 - All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
 - To a round-bottom flask, add magnesium turnings (1.2 equivalents).
 - Cover the magnesium with anhydrous THF and add a single crystal of iodine. The color will fade as the magnesium is activated.
 - Dissolve 1-bromo-2,6-dichloro-4-methylbenzene (1.0 equivalent) in anhydrous THF. Add a small portion to the magnesium suspension and gently heat to initiate the reaction.
 - Once the exothermic reaction begins, add the remaining aryl bromide solution dropwise while maintaining a gentle reflux.

- After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
- Borylation:
 - In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
 - Cool this solution to -78 °C using a dry ice/acetone bath.
 - Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via cannula. Maintaining this low temperature is crucial to prevent the formation of undesired side products from multiple additions to the borate.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Hydrolysis and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench by adding 2M HCl. Stir vigorously for 1 hour to ensure complete hydrolysis of the boronate ester.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - The resulting crude solid can be purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield the pure boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of **2,6-dichloro-4-methylphenylboronic acid** is in the Suzuki-Miyaura reaction, a robust method for forming C(sp²)-C(sp²) bonds.^{[6][7]} The steric bulk from the two ortho-chloro substituents is not a liability but a feature; it can prevent unwanted side reactions and is essential for synthesizing highly substituted biaryl compounds that are prevalent in pharmaceuticals and material science.^[8]

Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Coupling with an Aryl Bromide

This protocol provides a general procedure for coupling **2,6-dichloro-4-methylphenylboronic acid** with a generic aryl bromide. Optimization of the base, ligand, and solvent may be required for specific substrates.[\[9\]](#)[\[10\]](#)

Materials:

- **2,6-Dichloro-4-methylphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 equivalents)
- Solvent System (e.g., Toluene/Ethanol/Water 4:1:1 or 1,4-Dioxane/Water)

Procedure:

• Reaction Setup:

- To a reaction vessel, add the aryl bromide, **2,6-dichloro-4-methylphenylboronic acid**, and the base.
- Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This step is critical as the active $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- Add the palladium catalyst to the vessel.
- Add the degassed solvent system via syringe.

• Reaction Execution:

- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours depending on the reactivity of the aryl bromide.

- Workup and Purification:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over a drying agent (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate in vacuo.
 - The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Causality and Expertise:

- Choice of Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.^[11] For sterically hindered boronic acids, stronger bases like cesium carbonate (Cs_2CO_3) or potassium phosphate (K_3PO_4) are often more effective than sodium carbonate.
- Inert Atmosphere: The active catalytic species is a $\text{Pd}(0)$ complex. Oxygen can oxidize $\text{Pd}(0)$ to $\text{Pd}(\text{II})$, deactivating the catalyst and halting the reaction. Therefore, degassing solvents and maintaining an inert atmosphere are essential for reproducibility and high yields.^[7]
- Ligand Choice: While $\text{Pd}(\text{PPh}_3)_4$ can be used directly, other catalyst systems involve a palladium precursor (like $\text{Pd}(\text{OAc})_2$) and a separate phosphine ligand. For challenging couplings involving hindered substrates or less reactive aryl chlorides, specialized bulky, electron-rich ligands (e.g., SPhos, XPhos) are often employed to promote the oxidative addition and reductive elimination steps.^[8]

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, the general hazards are consistent with other arylboronic acids.

| Hazard Class | Description | Precautionary Measures |
|---------------------------|-----------------------------------|---|
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. Wash hands thoroughly after handling.[12] [13] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear safety glasses with side-shields or goggles.[12][13] |
| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. Use only in a well-ventilated area or with local exhaust ventilation.[12] [14] |

Handling:

- Use personal protective equipment (PPE), including lab coat, nitrile gloves, and safety glasses.[[12](#)]
- Handle in a chemical fume hood to avoid inhalation of dust.[[13](#)]
- Avoid generating dust during transfer.

Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry, and well-ventilated place.[[13](#)]
- For long-term stability, storage under an inert atmosphere is recommended.

Conclusion

2,6-Dichloro-4-methylphenylboronic acid is more than a simple reagent; it is a strategic tool for the synthesis of sterically demanding biaryl structures. Its defining ortho-dichloro substituents provide a handle for chemists to build molecular complexity with a degree of control that is difficult to achieve with less hindered analogs. By understanding its fundamental

properties, mastering its synthesis, and applying it thoughtfully in well-designed cross-coupling protocols, researchers in drug discovery and materials science can leverage this compound to accelerate the creation of novel and impactful molecules.

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References

- 1. 1612184-33-4|(4,5-Dichloro-2-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. (2,6-Dichloro-4-methylphenyl)boronic acid | CymitQuimica [cymitquimica.com]
- 3. 2,6-Dichloro-4-methylphenylboronic acid | 1451391-51-7 [chemicalbook.com]
- 4. 1451391-51-7|(2,6-Dichloro-4-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- To cite this document: BenchChem. [2,6-Dichloro-4-methylphenylboronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1426205#2-6-dichloro-4-methylphenylboronic-acid-molecular-weight>

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